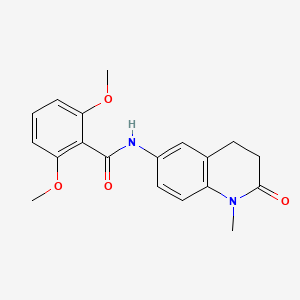
2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, which is a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring . Quinoline derivatives have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of similar compounds often involves a quinoline moiety, which displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the reaction of anilines using malonic acid equivalents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structures. For example, some quinoline derivatives are crystalline solids at room temperature .科学的研究の応用
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that “2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown potential in anticancer treatments . N-(tetrahydroquinolin-1-yl) amide compounds, similar to the compound , can be used as NF-κB inhibitors, which could be useful in anticancer drug research .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . This suggests that “2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially be used in the treatment of HIV.
Antioxidant Activity
Benzamide compounds, which are structurally similar to the compound , have been found to possess antioxidant activity . This suggests that “2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially be used as an antioxidant.
Antibacterial Activity
Benzamide compounds have been found to possess antibacterial activity . This suggests that “2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially be used in the treatment of bacterial infections.
Treatment of Metabolic and Immunological Diseases
N-(tetrahydroquinolin-1-yl) amide compounds can be used as retinoid nuclear modulators, which are important agents for the treatment of metabolic and immunological diseases .
Treatment of Neuroinflammatory Disorders
Lipopolysaccharide (LPS)-induced inflammatory mediators, similar to the compound , might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
作用機序
Target of Action
It’s known that similar compounds, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .
Mode of Action
It’s known that similar compounds interact with their targets to induce changes that lead to their biological activities . More research is needed to determine the exact mode of action of this specific compound.
Biochemical Pathways
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to affect various biochemical pathways . These compounds are involved in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Pharmacokinetics
Similar compounds have shown excellent cellular potency and favorable pharmacokinetic properties . More research is needed to determine the exact ADME properties of this specific compound and their impact on its bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s known that similar compounds are soluble in ethanol , which could potentially affect their stability and efficacy. More research is needed to understand how environmental factors influence this specific compound’s action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-14-9-8-13(11-12(14)7-10-17(21)22)20-19(23)18-15(24-2)5-4-6-16(18)25-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYBSYKVNKBBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

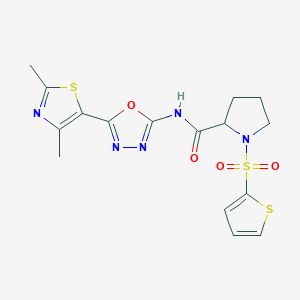
![N-[3-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2821734.png)

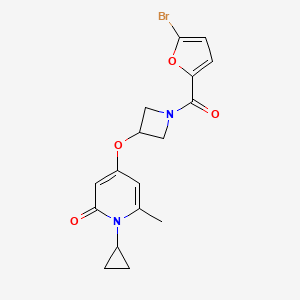
![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)
![2-chloro-N-[1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2821742.png)
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)
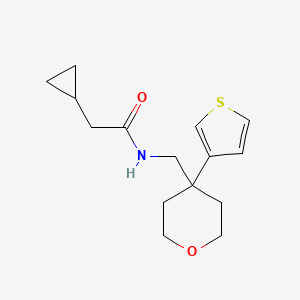
![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)
![2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole](/img/structure/B2821748.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)
![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)
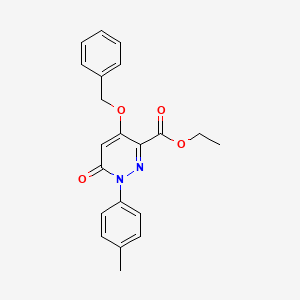
![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)